molecular formula C8H17NO2 B1417336 (S)-Methyl 2-(ethylamino)-3-methylbutanoate CAS No. 222550-60-9

(S)-Methyl 2-(ethylamino)-3-methylbutanoate

Cat. No. B1417336
M. Wt: 159.23 g/mol
InChI Key: XATDCKLAMMLRGR-ZETCQYMHSA-N
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Description

“(S)-Methyl 2-(ethylamino)-3-methylbutanoate” is a chemical compound with the CAS Number: 222550-60-9 . It has a molecular weight of 159.23 . The compound is typically stored at room temperature . .


Molecular Structure Analysis

The molecule contains a total of 27 bonds. There are 10 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a high GI absorption and is BBB permeant . It is not a substrate for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound has a Log Po/w (iLOGP) of 2.51 .

Scientific Research Applications

1. Enantiomeric Quantitation and Sensory Evaluation in Wine

Research has explored the chemical and sensory characteristics of similar compounds to (S)-Methyl 2-(ethylamino)-3-methylbutanoate, like ethyl 2-hydroxy-3-methylbutanoate, in wines. The study found that the concentrations of these compounds in wines are considerably below the detection threshold, indicating no direct impact on fruity aroma modulation. This knowledge contributes to understanding the influence of various esters and their enantiomers on the sensory qualities of wine (Gammacurta et al., 2018).

2. Role in Aroma Compounds and Organoleptic Properties

Studies have also focused on the distribution and sensory impact of similar compounds, like ethyl 2-methylbutanoate, in wines. These compounds, particularly their S-enantiomeric forms, have been found to enhance the perception of fruity aromas in certain matrices, suggesting their significant role in the aroma profiles of wines and potentially other food products (Lytra et al., 2014).

3. Metabolism in Apple Fruits

The metabolism of related compounds, such as ethyl tiglate, in apple fruits has been studied to understand the formation of certain aroma compounds like (R)-ethyl 2-methylbutanoate. This research highlights the complex biochemical pathways in fruits and their impact on the aroma profile of food products (Hauck et al., 2000).

4. Characterization of Volatile Compounds

In the context of flavor science, studies have characterized volatile compounds responsible for specific off-flavors, such as fruity fermented (FF) off-flavor, in peanuts. The understanding of how these compounds, similar to (S)-Methyl 2-(ethylamino)-3-methylbutanoate, contribute to the overall aroma and taste of food products is crucial for quality control and product development (Greene et al., 2008).

Safety And Hazards

The compound has a GHS07 pictogram. The signal word is “Warning”. The hazard statement is H302 . The precautionary statements are P280 and P305+P351+P338 .

properties

IUPAC Name

methyl (2S)-2-(ethylamino)-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-5-9-7(6(2)3)8(10)11-4/h6-7,9H,5H2,1-4H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATDCKLAMMLRGR-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H](C(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655962
Record name Methyl N-ethyl-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-(ethylamino)-3-methylbutanoate

CAS RN

222550-60-9
Record name Methyl N-ethyl-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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